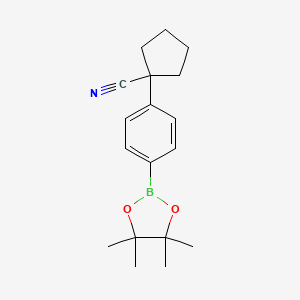![molecular formula C9H17NO4S B3101672 2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid CAS No. 1396967-41-1](/img/structure/B3101672.png)
2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid
Vue d'ensemble
Description
“2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid” is a chemical compound with a complex structure. It contains a total of 23 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains 23 bonds in total, including 12 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic secondary amine .
Molecular Structure Analysis
The molecular structure of “2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid” is complex, with a five-membered ring, a carboxylic acid group, and a secondary amine . The chemical formula can be written as C6H11NO4S .Applications De Recherche Scientifique
Synthesis and Characterization of α-Lipoic Acid Derivatives
A study by Gruzman et al. (2004) synthesized ester and amide derivatives of LA to improve its pharmacokinetic parameters, given its extensive use in Type 2 diabetes treatment due to non-insulin dependent augmentation of glucose transport. The derivatives, particularly AN-7, demonstrated higher potency in augmenting glucose transport and reducing blood glucose levels in diabetic models, suggesting a potential for enhanced therapeutic efficacy of LA through chemical modification (Gruzman, Hidmi, Katzhendler, Haj-Yehie, & Sasson, 2004).
Molecular Mechanisms of LA Modulation of T-Type Calcium Channels
Lee et al. (2009) explored the analgesic mechanisms of LA, finding that it selectively inhibited CaV3.2 T-type calcium currents in rat sensory neurons and decreased sensitivity to noxious stimuli. This suggests LA's potential use in pain management, highlighting its mechanism of action through modulation of nociceptive ion channels (Lee, Orestes, Latham, Naik, Nelson, Vitko, Perez-Reyes, Jevtovic-Todorovic, & Todorovic, 2009).
Comparative Hepatic Gene Expression Profiling
Nilsen et al. (2008) compared the hepatic gene expression profiles in rats treated with pentadecafluorooctanoic acid and a related compound, revealing significant changes associated with lipid and amino acid metabolism. This study provides insights into the systemic effects of related chemical compounds on metabolic pathways, which may inform the development of LA derivatives with optimized therapeutic profiles (Nilsen, Landin, Haug, Fonnum, Berger, & Osmundsen, 2008).
PSMA-Based PET Imaging Agent for Prostate Cancer
Chen et al. (2011) synthesized and evaluated 2-(3-{1-carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL, as a PSMA-based PET imaging agent for prostate cancer, leveraging the properties of LA-related compounds for diagnostic applications in oncology. This study showcases the potential for LA derivatives in the development of novel imaging agents for cancer diagnostics (Chen, Pullambhatla, Foss, Byun, Nimmagadda, Senthamizhchelvan, Sgouros, Mease, & Pomper, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-3-8(9(11)12)10-7-4-5-15(13,14)6-7/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPXVYQJUZUWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)
![4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3101600.png)



![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide](/img/structure/B3101624.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide](/img/structure/B3101633.png)



![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)
![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)
![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)